Calcium glucoheptonate
Overview
Description
Calcium glucoheptonate is a highly soluble calcium salt containing 8.2% of elemental calcium, which is important for the prevention of bone loss and osteoporosis. It is particularly useful as a dietary supplement in populations with low calcium intake, such as those in Southeast Asia. The compound has been shown to have a high relative bioavailability compared to calcium carbonate, making it a potential choice for calcium supplementation .
Synthesis Analysis
While the provided papers do not detail the synthesis of calcium glucoheptonate, they do discuss the synthesis of related compounds and the importance of controlled synthesis in calcium-based compounds. For instance, controlled synthesis of calcium carbonate has been extensively studied, which may provide insights into the synthesis of calcium glucoheptonate .
Molecular Structure Analysis
The molecular structure of calcium glucoheptonate is not directly discussed in the provided papers. However, studies on similar calcium compounds, such as calcium D-glucarate and calcium D-glycero-D-gulo-heptonate, reveal that calcium ions can form complex structures with carbohydrates. These structures often involve calcium ions being chelated by oxygen atoms from the carbohydrate, forming geometries like distorted square-antiprisms or deformed dodecahedra .
Chemical Reactions Analysis
Calcium glucoheptonate's reactivity is not explicitly covered in the provided papers. However, the thermal decomposition of calcium gluconate monohydrate, a related compound, has been studied, showing that it can form a carbonaceous foam upon heating, which then transforms into a porous structure based on calcium oxide at higher temperatures .
Physical and Chemical Properties Analysis
The physical and chemical properties of calcium glucoheptonate include its high water solubility and its ability to undergo phase transitions. For example, calcium gluceptate, which is closely related to calcium glucoheptonate, can exist in both hydrated and anhydrous crystalline forms, with marked differences in water solubility at room temperature . Additionally, the precipitation of calcium gluceptate from aqueous solutions has been associated with a change from an amorphous anhydrous form to a sparingly soluble crystalline hydrate .
Relevant Case Studies
Several case studies highlight the potential applications of calcium glucoheptonate. In vitro studies have shown that calcium glucoheptonate can promote the proliferation and osteogenesis of osteoblast-like cells, indicating its potential for addressing calcium deficiency conditions . Furthermore, calcium glucoheptonate has been used as an eco-friendly additive in intumescent flame-retardant epoxy resin, improving flame retardancy and smoke suppression without compromising mechanical properties .
Scientific Research Applications
Osteogenesis and Osteoblast Proliferation
Calcium glucoheptonate has shown promise in promoting the proliferation and osteogenesis of osteoblast-like cells. A study by (Modi et al., 2019) demonstrated increased cell viability and calcium uptake in MG-63 cells treated with calcium glucoheptonate. It also enhanced the expression of osteopontin and other osteogenic genes, indicating its potential utility in addressing conditions related to calcium deficiency.
Bioavailability Comparison
Calcium glucoheptonate's relative oral bioavailability was compared with that of calcium carbonate. (Wiria et al., 2020) found that it has high bioavailability relative to calcium carbonate, making it a viable option for calcium supplementation.
Stability and Phase Transitions
Studies on the stability and phase transitions of calcium glucoheptonate solutions have been conducted. (Suryanaryanan & Mitchell, 1981) and (Suryanarayanan & Mitchell, 1986) investigated the stability of its solutions, highlighting factors like precipitation due to varying proportions of epimers and the impact of different storage conditions.
Endocrine System Effects
Research by (Verica et al., 2005) explored the effects of calcium glucoheptonate on growth hormone-producing cells in rats, indicating potential influences on the endocrine system.
Pharmaceutical Packaging Compatibility
(Legrand et al., 2018) developed a method to evaluate the compatibility of calcium glucoheptonate with pharmaceutical packaging materials, addressing concerns about interaction with plastic containers.
Imaging Applications
Calcium glucoheptonate has been used in medical imaging, specifically in kidney imaging. (Agha et al., 1983) developed a 99mTc-labelled glucoheptonate kit for this purpose, demonstrating its utility in diagnostic imaging.
Safety And Hazards
properties
IUPAC Name |
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATUQANACHZLRT-XBQZYUPDSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26CaO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87-74-1 (Parent) | |
Record name | Calcium alpha-D-glucoheptonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80889390 | |
Record name | Calcium bis((2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium glucoheptonate | |
CAS RN |
17140-60-2 | |
Record name | Calcium alpha-D-glucoheptonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-glycero-D-gulo-Heptonic acid, calcium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium bis((2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium glucoheptonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM D-GLYCERO-D-GULO-HEPTONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45E26F1TPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.